Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is an organic compound that features a piperazine ring substituted with an indole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate typically involves the reaction of 1H-indole with 1-(tert-butoxycarbonyl)piperazine. The reaction proceeds under acidic conditions to yield the desired product. The process can be summarized as follows:
Starting Materials: 1H-indole and 1-(tert-butoxycarbonyl)piperazine.
Reaction Conditions: Acidic catalysis to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another piperazine derivative with a different aromatic substitution.
Tert-butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of piperazine.
Uniqueness: Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is unique due to the combination of the indole moiety and piperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties and other therapeutic applications. This article explores its biological activity, focusing on recent findings, mechanisms of action, and implications for future research.
Chemical Structure and Properties
The compound is characterized by its piperazine core, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. The indole moiety contributes to its pharmacological properties, enhancing interactions with biological receptors.
Antiviral Activity
Recent studies have highlighted the compound's efficacy against SARS-CoV-2, the virus responsible for COVID-19. In vitro experiments demonstrated that this compound effectively suppressed viral replication in Vero E6 cells. Notably, it exhibited higher antiviral activity compared to chloroquine, a well-known antiviral agent. The mechanism of action appears to differ from chloroquine, as it does not primarily inhibit viral entry but may interfere with other stages of the viral life cycle .
Table 1: Comparative Antiviral Activity
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Vero E6 | < 5 | Non-entry inhibition |
Chloroquine | Calu-3 | 10 | Viral entry inhibition |
The precise mechanism by which this compound exerts its antiviral effects remains under investigation. However, it is suggested that the compound may modulate cellular pathways involved in viral replication or enhance host immune responses against the virus. The presence of the Boc-protective group in its structure seems to optimize its activity against SARS-CoV-2 .
Other Biological Activities
Beyond its antiviral properties, this compound may also exhibit other pharmacological effects. Research has indicated potential interactions with various enzymes and receptors:
- Tryptophan Catabolism : Compounds similar to this compound have been shown to inhibit tryptophan 2,3-dioxygenase (TDO), an enzyme involved in tryptophan metabolism. This inhibition could have implications for cancer therapy by altering the immunosuppressive microenvironment often associated with tumors .
- Pharmacokinetics and ADME : Studies are ongoing to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable pharmacokinetic profiles that warrant further exploration in vivo .
Case Studies and Research Findings
Several case studies have documented the biological effects of related compounds:
- Antiviral Efficacy : A study demonstrated that a related piperazine derivative significantly reduced viral loads in infected cell lines, supporting the hypothesis that modifications to the piperazine structure can enhance antiviral activity .
- Cancer Treatment : Inhibition of TDO by similar compounds has been linked to improved immune responses in preclinical models of cancer, suggesting a dual role in both direct antiviral activity and cancer immunotherapy .
Properties
IUPAC Name |
tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)15-12-18-14-7-5-4-6-13(14)15/h4-7,12,18H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBQPYPBAVBBSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660874 | |
Record name | tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947498-87-5 | |
Record name | tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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